molecular formula C43H73N7O13 B1147338 Verucopeptin CAS No. 138067-14-8

Verucopeptin

Cat. No.: B1147338
CAS No.: 138067-14-8
M. Wt: 896.086
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verucopeptin is a potent inhibitor of serine/threonine protein phosphatase 2A (PP2A) and has been extensively studied due to its potential as a therapeutic agent. PP2A is a ubiquitous enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Inhibition of PP2A has been shown to have antitumor effects, making this compound a promising candidate for cancer therapy.

Scientific Research Applications

  • Antitumor Antibiotic Properties : Verucopeptin has been identified as an effective antitumor antibiotic, particularly against multidrug-resistant (MDR) cancers. A study by Sun et al. (2022) focused on the synthesis of its tetrahydropyranyl side chain, highlighting its effectiveness against MDR cancers in vivo and paving the way for structural modifications and further clinical applications (Sun et al., 2022).

  • Inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) : Takahashi et al. (2019) reported the total synthesis of this compound, emphasizing its role as an inhibitor of hypoxia-inducible factor 1 (HIF-1), a significant target for cancer chemotherapy (Takahashi et al., 2019).

  • Biosynthesis and Diversification for Medical Applications : Zhang et al. (2020) proposed a biosynthesis pathway for this compound, aiming to increase its supply and diversify its structure through genetic manipulation. This approach led to the creation of analogs with potent effects as AMP-activated protein kinase (AMPK) agonists, antibacterial agents, and NFκB modulators (Zhang et al., 2020).

  • Structural Elucidation for Chemotherapy : Yoshimura et al. (2015) determined the absolute stereochemistry of this compound, finding its potential as a lead compound for anticancer chemotherapy due to its ability to attenuate HIF-1α and mTORC1 pathway (Yoshimura et al., 2015).

  • Origin of the Tetrahydropyranyl Side Chain : The study by Tsantrizos et al. (1997) investigated the biosynthesis of this compound's tetrahydropyranyl side chain, crucial for its antitumor properties (Tsantrizos et al., 1997).

  • Dual Targeting of v-ATPase and mTORC1 Signaling : Turocy and Crawford (2020) highlighted this compound's therapeutic potential in combating MDR cancer cell types by targeting v-ATPase and mTORC1 signaling (Turocy & Crawford, 2020).

  • Initial Discovery and Biological Activity : Nishiyama et al. (1993) isolated this compound from Actinomadura verrucosospora and demonstrated its cytotoxicity and specific in vivo activity against B16 melanoma (Nishiyama et al., 1993).

  • Strategy for the Cyclodepsipeptide Core Synthesis : Hale, Lazarides, and Cai (2001) described an efficient strategy for obtaining the cyclodepsipeptide core of this compound, critical for its antitumor properties (Hale et al., 2001).

  • Pharmacological Targeting of Vacuolar H+-ATPase : Wang et al. (2020) identified this compound as a strong inhibitor of both v-ATPase activity and mTORC1 signaling, indicating its efficacy against MDR cancer cell proliferation and tumor growth (Wang et al., 2020).

Mechanism of Action

Verucopeptin is a potent antitumor antibiotic cyclodepsipeptide that has shown efficacy against multidrug-resistant (MDR) cancers . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets two key proteins: the Vacuolar H±ATPase ATP6V1G subunit and Hypoxia-inducible factor 1 (HIF-1) . The ATP6V1G subunit is a component of the v-ATPase complex, which plays a crucial role in maintaining the acidic environment within cellular compartments. HIF-1, on the other hand, is a transcriptional factor that regulates the expression of genes involved in angiogenesis, gluconeogenesis, and metastasis .

Mode of Action

This compound interacts with its targets leading to significant changes in their function. It directly targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of both v-ATPase activity and mTORC1 signaling . Additionally, this compound inhibits HIF-1 via the mTORC1 pathway .

Biochemical Pathways

The inhibition of v-ATPase and mTORC1 signaling by this compound affects multiple biochemical pathways. The v-ATPase complex is involved in maintaining cellular pH homeostasis and protein degradation, while mTORC1 signaling plays a critical role in cell growth and proliferation. The inhibition of these pathways can lead to cell death, particularly in cancer cells .

Pharmacokinetics

Its potent antitumor activity against mdr cancers suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of this compound’s action is the inhibition of both v-ATPase activity and mTORC1 signaling, leading to substantial pharmacological efficacy against MDR cancer cell proliferation and tumor growth in vivo .

Action Environment

Given that this compound is an inhibitor of hif-1, a factor that plays a crucial role in the cellular response to hypoxia , it can be inferred that the hypoxic environment of tumors may influence the action and efficacy of this compound.

Future Directions

For elucidation of the mode of action of Verucopeptin in more detail, investigation of various derivatives of this compound is necessary . This could potentially lead to new insights into its mechanism of action and its potential use in cancer chemotherapy.

Properties

IUPAC Name

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-ZTKZIYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.